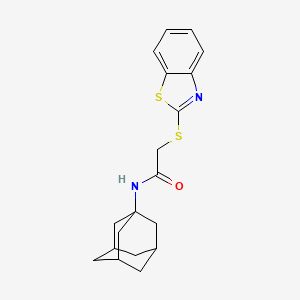![molecular formula C17H28ClNO3 B4403209 (2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4403209.png)
(2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride
描述
(2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
作用机制
(2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By inhibiting mGluR5 activity, this compound can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a significant impact on various physiological and pathological processes, including learning and memory, synaptic plasticity, pain perception, and drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different animal models. For example, this compound has been shown to improve cognitive function and synaptic plasticity in animal models of Alzheimer's disease. This compound has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One of the main advantages of using (2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride in lab experiments is its selectivity for mGluR5, which allows researchers to investigate the specific role of this receptor in different physiological and pathological processes. Additionally, this compound has a high affinity for mGluR5, which allows for the use of lower concentrations of the compound in experiments. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which requires frequent dosing to maintain its effects.
未来方向
There are several future directions for research on (2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride. One direction is to investigate the potential therapeutic applications of this compound in different pathological conditions, such as Alzheimer's disease, drug addiction, and pain. Another direction is to explore the potential of this compound as a tool for investigating the role of mGluR5 in different physiological and pathological processes. Additionally, future research could focus on developing more potent and selective mGluR5 antagonists that could have even greater therapeutic potential.
科学研究应用
(2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride has been used in various scientific research studies to investigate the role of mGluR5 in different physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR5 in drug addiction, anxiety, depression, pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used in animal models to investigate the effects of mGluR5 inhibition on cognitive function and synaptic plasticity.
属性
IUPAC Name |
[2-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-15-6-8-18(9-7-15)10-11-20-12-13-21-17-5-3-2-4-16(17)14-19;/h2-5,15,19H,6-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWXIKAFEJHDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=CC=C2CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(3-ethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4403139.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B4403154.png)
![N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide](/img/structure/B4403158.png)
![1-(3-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4403165.png)
![methyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4403169.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B4403174.png)
![N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4403184.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4403192.png)
![4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4403193.png)

![benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4403223.png)
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B4403227.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4403231.png)
